molecular formula C21H13ClF3N3OS2 B3036202 1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone CAS No. 339016-49-8

1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone

Cat. No. B3036202
CAS RN: 339016-49-8
M. Wt: 479.9 g/mol
InChI Key: BIHRSXPCYQZSDH-UHFFFAOYSA-N
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Description

The compound “1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Structural Studies and Synthesis

  • The compound's isomorphous structures demonstrate the chlorine-methyl exchange rule, highlighting its relevance in structural chemistry and disorder-related issues in data mining procedures (Swamy et al., 2013).
  • Investigations into the electronic absorption, excitation, and fluorescence properties of similar compounds offer insights into their spectroscopic properties, essential for understanding chemical interactions and molecular behavior (Al-Ansari, 2016).

Catalytic Behavior and Polymerization

  • Research into the synthesis of iron and cobalt dichloride with similar compounds reveals their catalytic activities, particularly in ethylene reactivity. Such studies are crucial for developing new catalysts and understanding their mechanisms (Sun et al., 2007).

Electrophilic Substitution Reactions

  • Studies on electrophilic substitution reactions and the formation of various derivatives of similar compounds are significant for expanding chemical synthesis methods and creating new molecular structures (Aleksandrov et al., 2020).

Material Science and Conductivity

  • Synthesis and characterization of conducting copolymers of quinoxaline derivatives, including compounds similar to the one , have implications in material science and the development of new conducting materials (Turac et al., 2011).

Molecular Reporting and Sensing

  • The creation of molecular reporters combining electron transfer and charge transfer in dyes, as studied with similar compounds, is pivotal for developing new sensors and diagnostic tools (Rurack & Bricks, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some related compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, are known to cause skin irritation and may be harmful if swallowed, in contact with skin, or inhaled .

Future Directions

The future directions for research on your compound would likely involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile would need to be thoroughly evaluated .

properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3OS2/c22-14-7-12(21(23,24)25)9-26-17(14)8-13-5-6-19(31-13)18(29)11-30-20-10-27-15-3-1-2-4-16(15)28-20/h1-7,9-10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHRSXPCYQZSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Reactant of Route 2
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Reactant of Route 3
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1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Reactant of Route 4
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Reactant of Route 5
Reactant of Route 5
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Reactant of Route 6
Reactant of Route 6
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone

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